Acetic anhydride-1,1'-13C2

Übersicht

Beschreibung

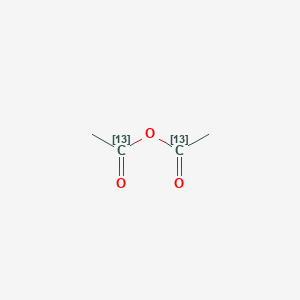

Acetic anhydride-1,1’-13C2: is a labeled form of acetic anhydride where the carbon atoms in the acetic anhydride molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetic anhydride-1,1’-13C2 can be synthesized by reacting acetic acid-1-13C with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the labeled acetic anhydride. The reaction can be represented as:

2CH313COOH+(CH3CO)2O→(CH313CO)2O+2H2O

Industrial Production Methods: Industrial production of acetic anhydride-1,1’-13C2 involves the use of isotopically labeled acetic acid and acetic anhydride. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the labeled compound.

Analyse Chemischer Reaktionen

Types of Reactions: Acetic anhydride-1,1’-13C2 undergoes various chemical reactions, including:

Acetylation: It reacts with alcohols and amines to form esters and amides, respectively.

Hydrolysis: It reacts with water to form acetic acid.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Acetylation: Common reagents include alcohols or amines, and the reaction is typically carried out under anhydrous conditions.

Hydrolysis: Water is the reagent, and the reaction can occur under mild conditions.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products:

Acetylation: Esters or amides.

Hydrolysis: Acetic acid.

Substitution: Substituted acetic anhydride derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Acetic anhydride-1,1'-13C2 is widely used as a tracer in chemical studies. Its applications include:

- Studying Reaction Mechanisms : The compound facilitates the investigation of reaction pathways and mechanisms by allowing scientists to track the movement of carbon atoms during chemical reactions.

- Synthesis of Labeled Compounds : It is used to synthesize other labeled compounds that can be employed in various analytical techniques.

Biology

In biological research, this compound serves several critical functions:

- Metabolic Studies : Researchers use this compound to trace the incorporation of acetyl groups into biomolecules, providing insights into metabolic pathways.

- Biochemical Analysis : It aids in understanding how acetylation affects enzyme activity and protein function, which is vital for elucidating cellular processes.

Medicine

The medical applications of this compound include:

- Pharmaceutical Development : It is utilized in the synthesis of labeled pharmaceuticals to track drug metabolism and pharmacokinetics in vivo. For instance, studies have shown its effectiveness in tracing drug interactions and metabolic fates within biological systems .

- Diagnostic Techniques : The compound can be incorporated into diagnostic assays to improve sensitivity and specificity, particularly in mass spectrometry applications.

Industry

In industrial settings, this compound has diverse applications:

- Production of Modified Polymers : It is used to produce isotopically labeled polymers for research and development purposes.

- Food Industry : The compound finds use in creating modified starches that are essential for various food products .

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace metabolic pathways involving acetylation reactions in rat liver tissues. The researchers demonstrated how this compound could differentiate between endogenous and exogenous DNA adducts formed during exposure to volatile compounds. The results highlighted the compound's utility in understanding the dynamics of acetylation in biological systems .

Case Study 2: Drug Metabolism Research

In another investigation focused on drug metabolism, this compound was employed to label a new pharmaceutical candidate. The study tracked the labeled drug through various metabolic pathways using LC-MS/MS techniques. This approach provided valuable data on the drug's half-life and metabolic stability .

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Tracer for Reaction Mechanisms | Allows tracking of carbon movement in reactions |

| Biology | Metabolic Studies | Traces incorporation of acetyl groups into biomolecules |

| Medicine | Pharmaceutical Development | Synthesizes labeled drugs for metabolism tracking |

| Industry | Production of Modified Polymers | Creates isotopically labeled polymers for R&D |

Wirkmechanismus

The mechanism of action of acetic anhydride-1,1’-13C2 involves the transfer of the acetyl group to nucleophiles such as alcohols, amines, or water. The carbon-13 labeling allows for the tracking of the acetyl group through various reactions and metabolic pathways. The molecular targets include nucleophilic sites on molecules, and the pathways involve the formation of esters, amides, or acetic acid.

Vergleich Mit ähnlichen Verbindungen

Acetic anhydride-13C4: Another labeled form of acetic anhydride with all four carbon atoms replaced by carbon-13.

Acetic anhydride-d6: A deuterated form of acetic anhydride where the hydrogen atoms are replaced by deuterium.

Acetyl chloride-1-13C: A labeled form of acetyl chloride with the carbon atom replaced by carbon-13.

Uniqueness: Acetic anhydride-1,1’-13C2 is unique due to its specific labeling of the carbon atoms, which allows for precise tracking and analysis in chemical and biological studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in scientific research.

Biologische Aktivität

Acetic anhydride-1,1'-13C2 is a labeled derivative of acetic anhydride, a chemical compound widely used in organic synthesis and as a reagent in various biochemical applications. The isotopic labeling with carbon-13 (13C) allows for enhanced tracking and quantification in biological systems, particularly in proteomics and metabolic studies. This article explores the biological activity of this compound, including its applications, safety profiles, and relevant research findings.

Molecular Formula: C4H6O3

Molecular Weight: 104.07 g/mol

CAS Number: 90980-78-2 (labeled), 108-24-7 (unlabeled)

Purity: 99%

Storage Conditions: Store at room temperature away from light and moisture .

Applications in Biological Research

This compound serves several important roles in biological research:

- Proteomics: It is utilized for labeling peptides during mass spectrometry analysis. The incorporation of 13C enables precise quantification of proteins by distinguishing between differentially labeled samples based on their mass differences .

- Metabolic Studies: The compound acts as an acetylating agent, facilitating the study of metabolic pathways involving acetylation processes. This is particularly useful in understanding cellular metabolism and protein modifications .

Toxicity and Hazard Classification

Acetic anhydride is classified as a hazardous substance due to its corrosive properties. It can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation, while ingestion poses serious health risks . The following table summarizes the hazard classifications:

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Inhalation) | Harmful if inhaled (Acute Tox. 4) |

| Skin Corrosivity | Causes severe skin burns (Skin Corr. 1B) |

| Eye Damage | Causes serious eye damage (Eye Dam. 1) |

| Flammable Liquid | Flammable liquid and vapor (Flam. Liq. 3) |

Ecological Impact

The ecological risk assessment indicates that acetic anhydride has a low potential to cause environmental harm. It does not meet the criteria for significant ecological risk under Canadian regulations . The compound's reactivity and toxicity profiles suggest minimal long-term effects on biological diversity when handled appropriately.

Case Studies and Research Findings

-

Quantitative Proteomics Using this compound:

A study demonstrated the effectiveness of using this compound for labeling proteins in mass spectrometry experiments. The isotopic labeling allowed researchers to achieve high-resolution quantification of protein abundance across different experimental conditions, significantly enhancing the accuracy of proteomic analyses . -

Metabolic Labeling in Cell Culture:

Research involving metabolic labeling with acetic anhydride derivatives showed that the incorporation of 13C into cellular metabolites provided insights into metabolic fluxes and pathways in various cell types. This approach has been pivotal in understanding the dynamics of cellular metabolism under different growth conditions .

Eigenschaften

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)O[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90980-78-2 | |

| Record name | Acetic anhydride-1,1'-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.